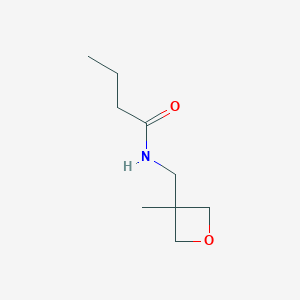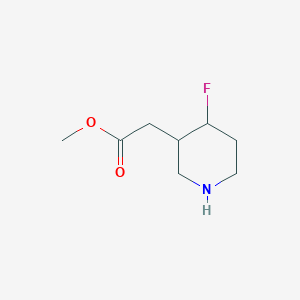
6-Fluoro-5,7-dimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5,7-dimethylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5,7-dimethylisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5,7-dimethylisoquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the isoquinoline ring.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the isoquinoline ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as Selectfluor® and conditions such as refluxing in acetonitrile are commonly used.
Nucleophilic Substitution: Reagents such as cesium fluoride and conditions such as heating in dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can exhibit unique chemical and biological properties .
Scientific Research Applications
6-Fluoro-5,7-dimethylisoquinoline has several scientific research applications:
Pharmaceuticals: Fluorinated isoquinolines are important components of pharmaceuticals due to their unique biological activities.
Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other materials with unique light-emitting properties.
Organic Chemistry:
Mechanism of Action
The mechanism of action of 6-Fluoro-5,7-dimethylisoquinoline involves its interaction with molecular targets and pathways in biological systemsFor example, fluorinated isoquinolines can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: This compound is similar to 6-Fluoro-5,7-dimethylisoquinoline but has the fluorine atom at a different position on the ring.
7-Fluoroquinoline: This compound has the fluorine atom at the 7-position on the quinoline ring.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the presence of two methyl groups on the isoquinoline ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .
Properties
CAS No. |
1202006-79-8 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
6-fluoro-5,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-9-6-13-4-3-10(9)8(2)11(7)12/h3-6H,1-2H3 |
InChI Key |
LEKDYSUBRZJFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C(=C1F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)



![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)






![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)


